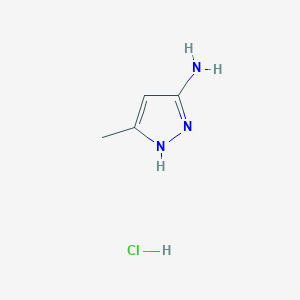
5-甲基-1H-吡唑-3-胺盐酸盐
描述
5-Methyl-1H-pyrazol-3-amine hydrochloride is a biochemical reagent . It can be used as a biological material or organic compound for life science related research . The IUPAC name of this compound is 5-methyl-1H-pyrazol-3-amine hydrochloride .
Molecular Structure Analysis
The molecular structure of 5-methyl-1H-pyrazol-3-amine hydrochloride consists of a 5-membered ring with two nitrogen atoms and three carbon atoms . The InChI code for this compound is 1S/C4H7N3.ClH/c1-3-2-4(5)7-6-3;/h2H,1H3,(H3,5,6,7);1H .Physical and Chemical Properties Analysis
5-Methyl-1H-pyrazol-3-amine hydrochloride has a molecular weight of 133.58 . It has a density of 1.2±0.1 g/cm3, a boiling point of 357.0±0.0 °C at 760 mmHg, and a melting point of 45-47 °C (lit.) . The compound is light sensitive and should be stored in a -20°C freezer .科学研究应用
合成和表征
- 该化合物参与吡唑衍生物的合成,在抗肿瘤、抗真菌和抗菌活性方面显示出潜力。合成过程包括与伯胺的反应,并使用各种光谱方法进行表征 (Titi 等人,2020 年)。
化学反应和结构
- 它参与与 Appel 盐的反应,生成 N-(4-氯-5H-1,2,3-二噻唑-5-亚烯基)-1H-吡唑-5-胺和吡唑并[3,4-c]异噻唑等产物,并使用单晶 X 射线晶体学进一步研究 (Koyioni 等人,2014 年)。
在材料科学中的应用
- 吡唑衍生物,包括与 5-甲基-1H-吡唑-3-胺相关的衍生物,用作酸性环境中钢的缓蚀剂。它们的有效性使用重量损失测量和电化学极化等各种方法进行评估 (Herrag 等人,2007 年)。
安全和危害
未来方向
While specific future directions for 5-methyl-1H-pyrazol-3-amine hydrochloride are not mentioned in the search results, pyrazole derivatives have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are expected to continue to be a focus of research due to their frequent use as scaffolds in the synthesis of bioactive chemicals .
Relevant Papers The relevant papers retrieved discuss the synthesis, antileishmanial, and antimalarial evaluation of some hydrazine-coupled pyrazole derivatives . The paper discusses the in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives . The paper also includes a molecular docking study .
作用机制
Target of Action
5-Methyl-1H-pyrazol-3-amine hydrochloride, also known as 3-Amino-5-methylpyrazole , is an organic compound that serves as a pharmaceutical intermediate
Mode of Action
It’s known that the amino group in the pyrazole ring can act as a common reaction center, reacting with acids or acyl groups to form corresponding salts or amides . This suggests that the compound may interact with its targets through nucleophilic substitution reactions.
Pharmacokinetics
Its solubility in dichloromethane and methanol suggests that it may have good bioavailability.
Result of Action
One study suggests that a compound with a similar structure had potent in vitro antipromastigote activity , indicating potential bioactivity of this compound.
Action Environment
It’s known to be sensitive to light and should be stored in a dark place, sealed, and dry . This suggests that environmental factors such as light and humidity may affect its stability and efficacy.
生化分析
Biochemical Properties
5-Methyl-1H-pyrazol-3-amine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with ferrocenoyl-dipeptides, serving as a beta-sheet template . This interaction suggests that 5-Methyl-1H-pyrazol-3-amine hydrochloride can influence protein folding and stability, which are crucial aspects of biochemical processes.
Cellular Effects
The effects of 5-Methyl-1H-pyrazol-3-amine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with ferrocenoyl-dipeptides, which can impact cellular signaling pathways . Additionally, its role in protein folding can affect gene expression and cellular metabolism, leading to changes in cell function.
Molecular Mechanism
At the molecular level, 5-Methyl-1H-pyrazol-3-amine hydrochloride exerts its effects through binding interactions with biomolecules. It can donate and accept hydrogen bonds, facilitating the establishment of intermolecular interactions . These interactions can lead to enzyme inhibition or activation and changes in gene expression. The compound’s ability to form hydrogen bonds with other molecules is a key aspect of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-1H-pyrazol-3-amine hydrochloride change over time. The compound is stable when stored under appropriate conditions, such as in a refrigerated environment . Its stability and degradation can vary depending on the experimental conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes.
Dosage Effects in Animal Models
The effects of 5-Methyl-1H-pyrazol-3-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
5-Methyl-1H-pyrazol-3-amine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with ferrocenoyl-dipeptides suggests that it can affect the metabolism of these compounds . Additionally, the compound’s ability to form hydrogen bonds can influence its participation in metabolic pathways.
Transport and Distribution
Within cells and tissues, 5-Methyl-1H-pyrazol-3-amine hydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . The compound’s distribution is crucial for its activity and function, as it needs to reach its target sites to exert its effects.
Subcellular Localization
The subcellular localization of 5-Methyl-1H-pyrazol-3-amine hydrochloride is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The compound’s localization can affect its activity and function, as it needs to be in the right place to interact with its target biomolecules.
属性
IUPAC Name |
5-methyl-1H-pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.ClH/c1-3-2-4(5)7-6-3;/h2H,1H3,(H3,5,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRONLDVOFJRAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate](/img/structure/B3098206.png)
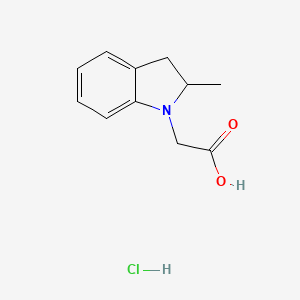
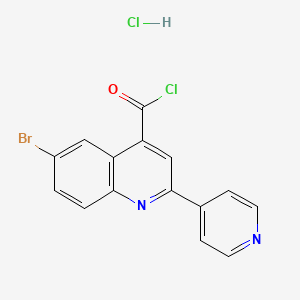

![[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B3098238.png)
![[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B3098241.png)
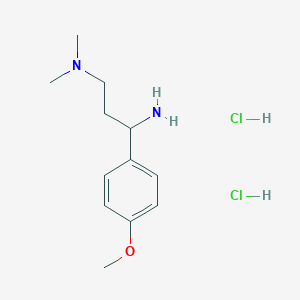
![tert-butyl N-[4-(2-chloroacetamido)butyl]carbamate](/img/structure/B3098267.png)
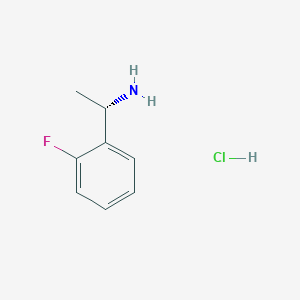


![Carbamic acid, N-[(1S)-1-[[[(1S)-1-formyl-2-(2-oxo-3-pyrrolidinyl)ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester](/img/structure/B3098307.png)


